DHAC Exhibits 10-Fold Higher IC50 than 5-Azacytidine in L1210 Murine Leukemia Cells
A direct comparative study assessing the cytostatic action of 5-azacytidine and DHAC in L1210 murine leukemia cells determined that DHAC's inhibitory concentration is quantitatively distinct. Concentrations on the order of 10 µM were required for DHAC to inhibit cell growth, which is 10-fold higher than the concentration required for the parent compound, 5-azacytidine [1].
| Evidence Dimension | Concentration required to inhibit cell growth (cytostatic activity) |
|---|---|
| Target Compound Data | Approximately 10 µM (DHAC) |
| Comparator Or Baseline | Approximately 1 µM (5-azacytidine) |
| Quantified Difference | 10-fold higher concentration required for DHAC |
| Conditions | Mouse leukemic L1210 cells grown in culture |
Why This Matters
This 10-fold difference in potency directly informs experimental dosing, ensuring that researchers use appropriate concentrations to achieve the desired epigenetic effect without unintended cytotoxicity, thereby impacting procurement decisions for dose-response studies.
- [1] Voytek P, Beisler JA, Abbasi MM, Wolpert-DeFilippes MK. Comparative Studies of the Cytostatic Action and Metabolism of 5-Azacytidine and 5,6-Dihydro-5-azacytidine. Cancer Res. 1977;37(7_Part_1):1956-1961. View Source
